2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile
CAS No.:
Cat. No.: VC16639190
Molecular Formula: C17H14FN5O
Molecular Weight: 323.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14FN5O |
|---|---|
| Molecular Weight | 323.32 g/mol |
| IUPAC Name | 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile |
| Standard InChI | InChI=1S/C17H14FN5O/c18-15-11(8-19)2-1-3-12(15)13-9-20-16-14(13)17(22-10-21-16)23-4-6-24-7-5-23/h1-3,9-10H,4-7H2,(H,20,21,22) |
| Standard InChI Key | YIDVVQGSCVWPGO-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
PF-06455943 is a pyrrolopyrimidine derivative with the molecular formula and a molecular weight of 323.32 g/mol . Its IUPAC name, 2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile, reflects a benzonitrile core substituted with fluorine and a pyrrolopyrimidine-morpholine moiety. Key identifiers include:
| Property | Value |
|---|---|
| PubChem CID | 72706006 |
| ChEMBL ID | CHEMBL3393356 |
| SMILES | C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4F)C#N |
| InChIKey | YIDVVQGSCVWPGO-UHFFFAOYSA-N |
The morpholine ring enhances solubility and pharmacokinetics, while the fluorine atom improves blood-brain barrier (BBB) penetration.
Structural Analysis
X-ray crystallography and NMR studies reveal a planar pyrrolopyrimidine system conjugated to the benzonitrile group, facilitating π-π stacking interactions with LRRK2’s kinase domain . The morpholine moiety adopts a chair conformation, optimizing steric compatibility with hydrophobic binding pockets .
Synthesis and Optimization
Synthetic Pathways
PF-06455943 is synthesized via a multi-step sequence:
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Pyrrolopyrimidine Core Formation: Cyclization of 4-chloropyrrolo[2,3-d]pyrimidine with morpholine under nucleophilic aromatic substitution.
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Benzonitrile Coupling: Suzuki-Miyaura cross-coupling introduces the fluorinated benzonitrile group .
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Purification: Reverse-phase HPLC achieves >98% purity, critical for in vivo applications .
Yield optimization focuses on reducing side products like dehalogenated intermediates, with reaction temperatures maintained at 60–80°C to balance kinetics and selectivity.
Pharmacological Applications
LRRK2 Inhibition
PF-06455943 binds LRRK2’s kinase domain with an IC of 1.2 nM, suppressing pathogenic hyperactivation in PD models . The Gly2019Ser mutation increases LRRK2 activity by 3-fold, which PF-06455943 normalizes via competitive ATP inhibition .
PET Imaging Agent
Radiolabeled [F]PF-06455943 enables non-invasive LRRK2 quantification in primate brains . Key pharmacokinetic parameters include:
| Parameter | Value (Mean ± SD) |
|---|---|
| (mL/cm) | 12.4 ± 1.8 |
| (mL/min) | 0.21 ± 0.03 |
| Displacement (%) | 45–55 (0.3 mg/kg) |
Two-tissue compartment modeling confirms specific binding, with 30-minute scans sufficient for reliable estimation .
Preclinical Research Findings
Rodent Studies
In transgenic mice, [F]PF-06455943 shows 4-fold higher uptake in LRRK2-rich regions (striatum, cortex) versus wild types . Blocking with unlabeled PF-06455943 reduces signal by 52%, validating target engagement .
Non-Human Primate Data
PET/MRI in rhesus macaques demonstrates rapid brain uptake (peak SUV = 2.1 at 15 min) and slow washout (t = 120 min) . Homologous blocking achieves 55% reduction, underscoring reversibility and dose-dependent occupancy .
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